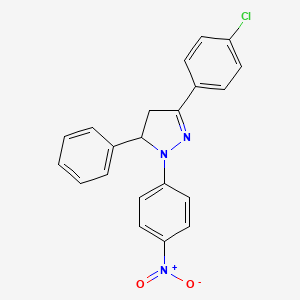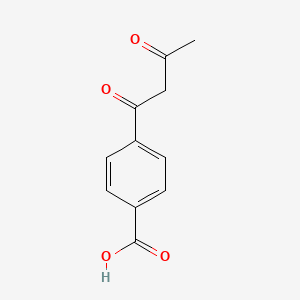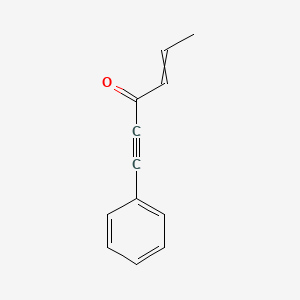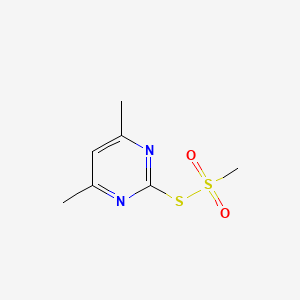
S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate: is a chemical compound known for its unique structural properties and diverse applications in various fields of science. This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a methanesulfonothioate group attached to the sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide.
Substitution: The methanesulfonothioate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonothioate groups.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dimethylpyrimidine-2-thiol
- 4,6-Dimethylpyrimidine-2-yl imino methyl naphthalen-2-ol
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl) benzenesulphonamide
Uniqueness
S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate is unique due to its sulfonothioate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .
Propiedades
Número CAS |
64343-09-5 |
|---|---|
Fórmula molecular |
C7H10N2O2S2 |
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
4,6-dimethyl-2-methylsulfonylsulfanylpyrimidine |
InChI |
InChI=1S/C7H10N2O2S2/c1-5-4-6(2)9-7(8-5)12-13(3,10)11/h4H,1-3H3 |
Clave InChI |
BWPOILCDMSOYFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SS(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
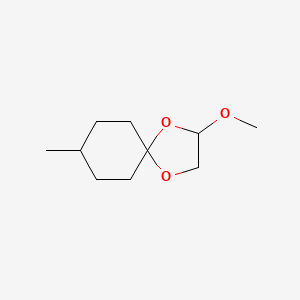
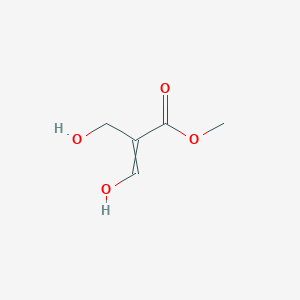
![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)
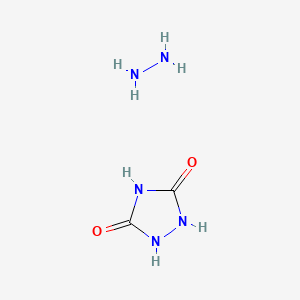

![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)
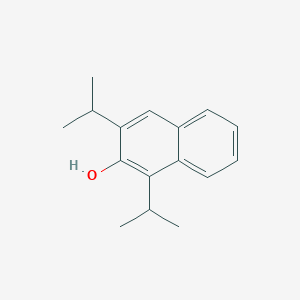

![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
